Ethyl 4-bromo-3-(methylthio)benzoate
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Overview
Description
Ethyl 4-bromo-3-(methylthio)benzoate is an organic compound with the molecular formula C10H11BrO2S. It is a derivative of benzoic acid, where the ethyl ester group is substituted at the para position with a bromine atom and at the meta position with a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-(methylthio)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-(methylthio)benzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields ethyl 4-methoxy-3-(methylthio)benzoate, while oxidation with hydrogen peroxide produces ethyl 4-bromo-3-(methylsulfonyl)benzoate .
Scientific Research Applications
Ethyl 4-bromo-3-(methylthio)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-(methylthio)benzoate involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, the bromine atom can undergo nucleophilic substitution, while the methylthio group can be oxidized or reduced, affecting the compound’s overall properties .
Comparison with Similar Compounds
Ethyl 4-bromo-3-(methylthio)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromobenzoate: Lacks the methylthio group, making it less reactive in certain chemical reactions.
Ethyl 3-(methylthio)benzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C10H11BrO2S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11BrO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
YFIIOKUDUOMXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)SC |
Origin of Product |
United States |
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